Sant-1

Catalog No.
S542410
CAS No.
M.F
C23H27N5
M. Wt
373.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sant-1

Product Name

Sant-1

IUPAC Name

(E)-N-(4-benzylpiperazin-1-yl)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)methanimine

Molecular Formula

C23H27N5

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C23H27N5/c1-19-23(20(2)28(25-19)22-11-7-4-8-12-22)17-24-27-15-13-26(14-16-27)18-21-9-5-3-6-10-21/h3-12,17H,13-16,18H2,1-2H3/b24-17+

InChI Key

FOORCIAZMIWALX-JJIBRWJFSA-N

SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3CCN(CC3)CC4=CC=CC=C4

solubility

Soluble in DMSO, not in water

Synonyms

SANT-1; SANT 1; SANT1.

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3CCN(CC3)CC4=CC=CC=C4

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/N3CCN(CC3)CC4=CC=CC=C4

The exact mass of the compound Sant-1 is 373.22665 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 731871. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sant-1 is a well-regarded compound in scientific research due to its ability to inhibit the Sonic Hedgehog (Shh) signaling pathway. This pathway plays a crucial role in various developmental processes, including embryonic development, limb formation, and organogenesis []. By manipulating Shh signaling, researchers can gain valuable insights into these processes and their potential disruptions that lead to diseases.

Disrupting the Shh Pathway with High Specificity

Sant-1 functions as a potent antagonist of the Shh signaling pathway []. This means it binds to and blocks specific components within the pathway, effectively shutting down the communication signals it transmits. The key target of Sant-1 is Smoothened, a protein crucial for Shh signal transduction []. This targeted approach makes Sant-1 a valuable tool for researchers as it minimizes unwanted effects on other cellular processes.

SANT-1, with the chemical designation CAS Number 304909-07-7, is a potent inhibitor of the Hedgehog signaling pathway. It specifically targets Smoothened, a key component in this pathway, which is crucial for various developmental processes and cellular functions. SANT-1 acts as a direct antagonist to Smoothened, exhibiting an inhibitory concentration (IC50) of approximately 20 nM, indicating its high efficacy in blocking the activation of this pathway . The compound is characterized by its light yellow solid form and is primarily utilized in research settings to explore the implications of Hedgehog signaling in various biological contexts .

Including coupling reactions and functional group modifications are employed.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.
  • Detailed methodologies can vary but generally follow standard organic synthesis protocols .

    SANT-1 has been extensively studied for its biological activity, particularly in cancer research. By inhibiting the Hedgehog signaling pathway, SANT-1 can effectively reduce tumor growth in various cancer models where this pathway is aberrantly activated. Its biological effects include:

    • Antitumor Activity: Inhibition of cell proliferation in cancers such as basal cell carcinoma and medulloblastoma.
    • Differentiation Induction: Encouraging differentiation in stem cells and progenitor cells by modulating signaling pathways influenced by Hedgehog activity .

    SANT-1 has significant applications in various fields:

    • Cancer Research: Used to study the role of Hedgehog signaling in tumorigenesis and as a potential therapeutic agent.
    • Stem Cell Research: Investigated for its ability to influence stem cell fate decisions through modulation of signaling pathways.
    • Developmental Biology: Helps elucidate the roles of Hedgehog signaling in embryonic development and organogenesis .

    Interaction studies involving SANT-1 have revealed its specificity for Smoothened over other G protein-coupled receptors, highlighting its potential as a targeted therapeutic agent. Research indicates that SANT-1's binding affinity (KD = 1.2 nM) allows for precise modulation of Hedgehog signaling without significant off-target effects . These studies underscore its utility in pharmacological applications aimed at diseases characterized by dysregulated Hedgehog signaling.

    Several compounds share structural and functional similarities with SANT-1, particularly those that also target the Hedgehog signaling pathway. Here are some notable examples:

    Compound NameMechanismIC50/KDUnique Features
    GANT-61Inhibits Gli transcription factorsIC50 = 0.5 µMDirectly targets downstream effectors rather than Smoothened
    CyclopamineSmoothened antagonistIC50 = 200 nMNaturally occurring compound derived from plant sources
    IPI-926Smoothened inhibitorIC50 = 10 nMHas additional anti-inflammatory properties

    Uniqueness of SANT-1

    SANT-1 stands out due to its high specificity and potency against Smoothened, making it a valuable tool for researchers studying the nuances of Hedgehog signaling in both normal and pathological contexts. Its ability to permeate cells effectively enhances its utility in experimental settings compared to other compounds that may have broader or less specific actions .

    Molecular Structure and Stereochemical Properties

    SANT-1 (C₂₃H₂₇N₅, molecular weight: 373.49 g/mol) comprises three structural domains (Figure 1):

    • Pyrazole ring: Substituted with methyl groups at C3/C5 and a phenyl group at N1.
    • Imine linker: Connects the pyrazole to a benzylpiperazine moiety, adopting an E-configuration critical for bioactivity.
    • Benzylpiperazine: Provides hydrophobic interactions with SMO's transmembrane helices.

    Stereochemical Features

    • The (E)-imine configuration (C=N bond) is stabilized by intramolecular hydrogen bonding between the pyrazole nitrogen and the imine proton.
    • Crystallographic data (PDB: 4N4W) confirm a planar pyrazole-imine system, with torsional angles <5° between adjacent rings.

    Key identifiers:

    • SMILES: CC1=NN(C(C)=C1/C=N/N1CCN(CC2=CC=CC=C2)CC1)C1=CC=CC=C1
    • InChI Key: FOORCIAZMIWALX-JJIBRWJFSA-N

    Synthetic Pathways and Optimization Strategies

    SANT-1 is synthesized via a three-step route (Figure 2):

    Step 1: Vilsmeier–Haack Formylation

    • Reagents: N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
    • Mechanism: Generation of a chloroiminium ion electrophile, which formylates the pyrazole precursor at C4.
    • Yield: 65–72% after recrystallization.

    Step 2: Imine Condensation

    • Reagents: 4-(Phenylmethyl)piperazine in anhydrous THF.
    • Conditions: Stirring at 60°C for 12 h under nitrogen.
    • Yield: 85–90% after column chromatography (silica gel, ethyl

    Sant-1 demonstrates exceptional potency as a Smoothened antagonist across multiple cellular assay systems. In the widely utilized Sonic Hedgehog-LIGHT2 cellular assay, Sant-1 exhibits an inhibitory concentration 50 value of 20 nanomolar after 30 hours of incubation [1] [2] [3]. This assay system employs National Institutes of Health 3T3 cells stably transfected with Gli-dependent firefly luciferase and constitutive Renilla luciferase reporters, providing a robust platform for evaluating Hedgehog pathway activity [2].

    The compound displays comparable efficacy in the Smoothened A1-LIGHT2 assay system, achieving an inhibitory concentration 50 value of 30 nanomolar [1] [4] [3]. This particular assay utilizes cells expressing an oncogenic variant of Smoothened, demonstrating that Sant-1 effectively inhibits both wild-type and mutant forms of the Smoothened receptor with equivalent potency [4]. This characteristic distinguishes Sant-1 from cyclopamine, which shows differential activity against wild-type versus oncogenic Smoothened variants [4].

    The direct binding affinity of Sant-1 to the Smoothened receptor has been quantified through competition assays using BODIPY-cyclopamine, revealing a dissociation constant of 1.2 nanomolar [1] [5] [6]. This high-affinity binding correlates closely with the functional inhibitory activity observed in cellular assays, supporting a direct mechanism of action through Smoothened receptor antagonism [2].

    Comparative analysis with other Smoothened antagonists reveals that Sant-1 possesses superior inhibitory properties. While SANT-2, SANT-3, and SANT-4 demonstrate inhibitory concentration 50 values ranging from 30 to 200 nanomolar in Sonic Hedgehog-LIGHT2 assays, Sant-1 consistently exhibits the lowest inhibitory concentration among this series of compounds [2]. Furthermore, Sant-1 demonstrates enhanced potency in attenuating SAG-induced pathway activation, inhibiting SAG activity by 60-fold compared to the 10-fold inhibition achieved by other SANT compounds [2].

    Impact on Gli Transcription Factor Activity

    Sant-1 exerts profound effects on Gli transcription factor activity through multiple interconnected mechanisms that collectively result in comprehensive Hedgehog pathway inhibition. The compound primarily functions by disrupting the normal trafficking and activation of Gli2 and Gli3 proteins, which serve as the primary transcriptional mediators of Hedgehog signaling [7] [8].

    The mechanism of Gli inhibition involves the disruption of Suppressor of Fused-Gli protein complexes at primary cilia. Under normal Hedgehog signaling conditions, these complexes are recruited to ciliary tips where they undergo dissociation to allow Gli activation [7]. Sant-1 treatment prevents this critical dissociation step, maintaining Gli proteins in their inactive, cytoplasmic state bound to Suppressor of Fused [7]. This interference with ciliary localization and complex dissociation effectively blocks the nuclear translocation of Gli transcription factors [7].

    The compound demonstrates significant impact on Gli1 expression, a key downstream target and positive feedback regulator of the Hedgehog pathway. Treatment with Sant-1 results in dose-dependent downregulation of Gli1 messenger ribonucleic acid levels [9]. This effect is particularly significant as Gli1 functions as both a target gene and a transcriptional amplifier of Hedgehog signaling, making its suppression a critical component of pathway inhibition [10].

    Sant-1 treatment leads to comprehensive suppression of Hedgehog target gene transcription. The compound effectively inhibits the expression of multiple pathway-regulated genes including Patched-1, which serves as both a receptor and target gene in the Hedgehog signaling cascade [11] [12]. This broad transcriptional suppression indicates that Sant-1 achieves systematic pathway inhibition rather than selective target modulation.

    The specificity of Gli inhibition by Sant-1 has been confirmed through resistance studies involving constitutively active Gli variants. Gli2 mutants lacking protein kinase A phosphorylation sites demonstrate resistance to Sant-1 inhibition, confirming that the compound acts upstream of Gli activation rather than through direct Gli protein targeting [8]. This selectivity supports the mechanism of action through Smoothened antagonism rather than direct transcription factor interference.

    Role in Pancreatic Cancer Models (Panc-1 Cell Line Studies)

    Sant-1 has been extensively studied in the Panc-1 pancreatic cancer cell line, which serves as a well-established model for pancreatic ductal adenocarcinoma research. Panc-1 cells were originally derived from the ductal cells of a pancreatic carcinoma located in the head of the pancreas from a 56-year-old male patient [13] [14]. These cells exhibit epithelioid morphology and possess characteristics typical of pancreatic adenocarcinoma, including resistance to conventional chemotherapeutic agents such as gemcitabine [11] [15].

    In Panc-1 cells, Sant-1 demonstrates cytotoxic activity with an inhibitory concentration 50 value of 100 micromolar [16] [17] [18]. While this concentration is substantially higher than the nanomolar potencies observed in Hedgehog pathway-specific assays, it reflects the complex cellular environment and potentially reduced Hedgehog pathway dependency in established cancer cell lines [16]. The compound requires extended incubation periods of 24 to 72 hours to achieve maximum cytotoxic effects in these cells [11].

    The mechanism of Sant-1 action in Panc-1 cells involves multiple cellular pathways beyond direct Hedgehog inhibition. Treatment results in downregulation of Gli1 expression and weakened expression of Snail, a transcription factor associated with epithelial-mesenchymal transition [19]. However, Sant-1 alone at concentrations up to 40 micromolar does not significantly inhibit clonogenic growth in these cells [19], suggesting that monotherapy may have limited efficacy in established pancreatic cancer models.

    Sant-1 treatment induces characteristic morphological and molecular changes consistent with Hedgehog pathway inhibition. The compound affects cellular differentiation patterns and promotes ductal epithelial characteristics in Panc-1 cells [11]. These changes are accompanied by alterations in cell cycle progression, with treated cells showing increased proportions in G0/G1 phase [11].

    The compound demonstrates particular utility in overcoming chemotherapy resistance in Panc-1 cells. These cells are inherently resistant to gemcitabine, the standard chemotherapeutic agent for pancreatic cancer treatment [11]. Sant-1 treatment partially reverses this resistance phenotype, suggesting potential clinical applications in managing chemotherapy-refractory pancreatic cancers [11].

    Cancer stem cell populations within Panc-1 cultures show differential sensitivity to Sant-1 treatment. These stem-like cells, characterized by CD44+/CD24+ surface marker expression, demonstrate enhanced resistance to conventional chemotherapy but remain susceptible to Hedgehog pathway inhibition [15]. This selectivity suggests that Sant-1 may be particularly valuable for targeting the cancer stem cell compartment responsible for tumor recurrence and metastasis [15].

    Synergistic Effects with Epigenetic Modulators (for example, Suberoylanilide Hydroxamic Acid)

    The combination of Sant-1 with suberoylanilide hydroxamic acid represents a novel therapeutic strategy that exploits cooperative interactions between Hedgehog signaling and epigenetic regulatory mechanisms. Suberoylanilide hydroxamic acid functions as a histone deacetylase inhibitor, modulating gene expression through chromatin remodeling and histone acetylation [11] [12].

    In Panc-1 pancreatic cancer cells, the combination of Sant-1 and suberoylanilide hydroxamic acid produces supra-additive cytotoxic effects that exceed the sum of individual compound activities [11] [12]. While suberoylanilide hydroxamic acid alone achieves approximately 50% growth inhibition and Sant-1 alone produces approximately 30% inhibition, the combination therapy results in greater than 70% growth suppression [11]. This synergistic interaction has been confirmed through multiple assay systems including cell proliferation assays, colony formation studies, and viability measurements [11].

    The mechanism underlying this synergistic interaction involves cooperative suppression of Hedgehog pathway activity through complementary mechanisms. Suberoylanilide hydroxamic acid treatment upregulates Hedgehog interacting protein, a natural antagonist of Hedgehog signaling, while simultaneously enhancing the repression of Patched-1 messenger ribonucleic acid expression achieved by Sant-1 [11] [20]. This dual targeting approach results in more complete pathway inhibition than either agent alone.

    Apoptotic cell death is significantly enhanced by the combination therapy compared to individual treatments. In Panc-1 cells, suberoylanilide hydroxamic acid alone increases apoptosis by approximately 10%, while Sant-1 produces a 3% increase [21]. However, the combination treatment results in a 20% increase in apoptotic cell death, demonstrating clear synergistic enhancement [21]. This enhanced apoptosis is associated with nuclear localization of survivin, increased Bax expression, and activation of caspases 3 and 7 [11].

    Cell cycle effects are markedly amplified by combination treatment. Both compounds individually induce G0/G1 phase arrest, but the combination produces enhanced cell cycle blockade characterized by upregulation of cyclin-dependent kinase inhibitors p21 and p27, coupled with downregulation of cyclin D1 [11] [20]. These molecular changes are consistent with sustained growth arrest and terminal differentiation.

    The combination therapy promotes ductal epithelial differentiation in Panc-1 cells, suggesting potential therapeutic benefits beyond simple cytotoxicity [11]. This differentiation effect may contribute to reduced invasive potential and enhanced sensitivity to conventional therapeutic approaches [11].

    Importantly, the synergistic effects of Sant-1 and suberoylanilide hydroxamic acid occur at concentrations that are individually achievable and sustainable in patient serum [11]. Suberoylanilide hydroxamic acid has been tested in clinical trials with established safety profiles, while Sant-1 concentrations required for synergy fall within ranges that could potentially be achieved through systemic administration [11].

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    4.2

    Hydrogen Bond Acceptor Count

    4

    Exact Mass

    373.22664588 g/mol

    Monoisotopic Mass

    373.22664588 g/mol

    Heavy Atom Count

    28

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    GYK6BKF2M2

    Dates

    Last modified: 08-15-2023
    Stanton et al. A small molecule that binds Hedgehog and blocks its signaling in human cells Nature Chemical Biology, doi: 10.1038/nchembio.142, published online 18 January 2009 http://www.nature.com/naturechemicalbiology

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